N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide, also known as AEB071, is a synthetic compound that has been extensively researched for its potential therapeutic applications. AEB071 belongs to the class of compounds known as protein kinase C (PKC) inhibitors, which have been shown to have various biological effects. In
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been shown to have anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is a selective inhibitor of PKC, which is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide inhibits the activation of T cells and B cells, leading to immunosuppression. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of PKC, which allows for the study of PKC signaling pathways without interference from other enzymes. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is also a synthetic compound, which allows for easy synthesis and modification for structure-activity relationship studies. However, N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. In addition, N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has a short half-life, which can limit its effectiveness in long-term studies.
Orientations Futures
There are several future directions for the research of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide. One direction is to study the potential therapeutic applications of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been shown to have neuroprotective effects in animal models of these diseases, making it a promising candidate for further study. Another direction is to study the potential use of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide in combination with other anticancer agents to enhance their effectiveness. Finally, further studies are needed to understand the long-term effects of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide and its potential toxicity in vivo.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is a synthetic compound that has been extensively researched for its potential therapeutic applications. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is a selective inhibitor of PKC, which has various biochemical and physiological effects. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide, including its potential use in neurological disorders and in combination with other anticancer agents.
Méthodes De Synthèse
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is synthesized by the reaction of 3-aminoacetophenone with 2-bromoethylthiobenzamide in the presence of a base. The resulting compound is then acetylated to form N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-22-16-10-5-4-9-15(16)17(21)19-14-8-6-7-13(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJWUGRQJLIFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(ethylsulfanyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.